N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic small molecule characterized by a phthalazine core substituted with a 3-methyl-4-oxo group and a carboxamide linkage to a 1-(2-methoxyethyl)-1H-indol-4-yl moiety.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)15-7-4-3-6-14(15)19(23-24)20(26)22-17-8-5-9-18-16(17)10-11-25(18)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
CRSIKFOSHGWDGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Phthalazine Ring: The phthalazine ring is formed through the condensation of phthalic anhydride with hydrazine, followed by cyclization.
Coupling of the Indole and Phthalazine Units: The final step involves the coupling of the indole derivative with the phthalazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group in the phthalazine ring using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter release in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Groups
- Target Compound: Features a phthalazine core (a fused benzene-pyridazine ring) with a 4-oxo-3,4-dihydro group.
- Compound 67 (J. Med. Chem. 2007) : Contains a 1,5-naphthyridine core (fused pyridine-pyridine ring) with a 4-oxo group and a bulky 1-(3,5-dimethyl)adamantyl substituent. This structure prioritizes lipophilicity and steric hindrance, which may enhance membrane permeability or target binding .
- Goxalapladib (Pharmaceutical Forum 2006): Based on a 1,8-naphthyridine core substituted with a trifluoromethyl biphenyl group and a piperidinyl-methoxyethyl chain.
Key Structural and Functional Divergences
Heterocyclic Core :
- Phthalazine (target) vs. naphthyridine (analogs). Phthalazines are less common in drug discovery but offer distinct electronic properties due to the pyridazine ring.
- Naphthyridines (1,5 and 1,8) are more prevalent, with 1,8-naphthyridines often used in antimicrobials and kinase inhibitors .
Substituent Effects :
- The target’s indole-methoxyethyl group contrasts with the adamantyl (Compound 67) and trifluoromethyl biphenyl (Goxalapladib) groups, implying divergent target selectivity.
- Goxalapladib’s difluorophenyl and trifluoromethyl groups enhance metabolic stability and bioavailability, whereas the target’s methoxyethyl chain may prioritize solubility over lipophilicity .
Synthetic Complexity :
- Compound 67’s 25% yield after TLC purification highlights challenges in synthesizing bulky adamantyl derivatives . The target compound’s indole linkage may require specialized coupling reagents or protecting groups.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, also known by its CAS number 1351686-69-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula: C22H23N5O3
- Molecular Weight: 405.4 g/mol
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from indole derivatives. The synthetic pathways often include functional group modifications to enhance biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER+/PR+) | 52 | G2/M phase arrest, apoptosis induction |
| MDA-MB-231 (Triple-Neg) | 74 | Tubulin polymerization inhibition |
These findings indicate that the compound may disrupt microtubule dynamics, a critical process in cell division and proliferation.
The primary mechanism through which this compound exerts its biological effects appears to involve:
- Microtubule Disruption: It binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis (e.g., caspase activation).
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells: A study demonstrated that treatment with the compound resulted in significant G2/M phase arrest and marked apoptosis as indicated by flow cytometry analysis.
- In Vivo Efficacy: Animal studies have shown that administration of the compound leads to reduced tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
